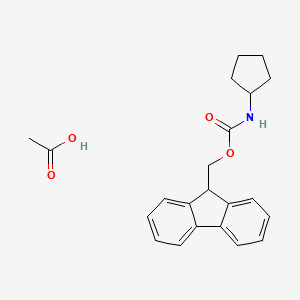

(9H-Fluoren-9-yl)methyl cyclopentylcarbamate acetate

Beschreibung

Eigenschaften

Molekularformel |

C22H25NO4 |

|---|---|

Molekulargewicht |

367.4 g/mol |

IUPAC-Name |

acetic acid;9H-fluoren-9-ylmethyl N-cyclopentylcarbamate |

InChI |

InChI=1S/C20H21NO2.C2H4O2/c22-20(21-14-7-1-2-8-14)23-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19;1-2(3)4/h3-6,9-12,14,19H,1-2,7-8,13H2,(H,21,22);1H3,(H,3,4) |

InChI-Schlüssel |

QALVGHYFZSYXNH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)O.C1CCC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (9H-Fluoren-9-yl)methylcyclopentylcarbamatazetat umfasst in der Regel die folgenden Schritte:

Bildung des Fluorenylmethylcarbamats: Der erste Schritt beinhaltet die Reaktion von 9H-Fluoren mit einem geeigneten Carbamoylchlorid in Gegenwart einer Base wie Triethylamin. Diese Reaktion bildet das Fluorenylmethylcarbamatzwischenprodukt.

Cyclopentyllierung: Das Fluorenylmethylcarbamate wird dann mit Cyclopentylbromid in Gegenwart einer Base wie Kaliumcarbonat umgesetzt, um die Cyclopentylgruppe einzuführen.

Acetylierung: Schließlich wird das Cyclopentylcarbamate-Derivat mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Pyridin acetyliert, um (9H-Fluoren-9-yl)methylcyclopentylcarbamatazetat zu erhalten.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht umfassend dokumentiert sind, besteht der allgemeine Ansatz darin, die Labor-Syntheseverfahren zu skalieren. Dies umfasst die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und den Einsatz von kontinuierlichen Durchflussreaktoren, um die Ausbeute und Reinheit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(9H-Fluoren-9-yl)methylcyclopentylcarbamatazetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Fluorenylgruppe kann oxidiert werden, um Fluorenon-Derivate zu bilden.

Reduktion: Die Carbamateinheit kann reduziert werden, um Amin-Derivate zu bilden.

Substitution: Die Acetatgruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreien Lösungsmitteln.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydrid (NaH).

Hauptprodukte

Oxidation: Fluorenon-Derivate.

Reduktion: Amin-Derivate.

Substitution: Verschiedene substituierte Carbamate-Derivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(9H-Fluoren-9-yl)methyl cyclopentylcarbamate acetate is being investigated for its therapeutic properties. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Potential Therapeutic Uses :

- Anticancer Agents : The fluorenyl group may enhance the compound's ability to intercalate with DNA, potentially leading to the inhibition of cancer cell proliferation.

- Enzyme Inhibition : The carbamate moiety can form stable complexes with enzymes, thereby modulating biochemical pathways and offering insights into enzyme interactions.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows chemists to explore various synthetic routes.

Synthesis Applications :

- Precursor for Fluorenone Derivatives : The compound can be oxidized to yield fluorenone derivatives, which are important in various chemical reactions.

- Substitution Reactions : It can undergo substitution reactions to produce various substituted carbamate derivatives.

Material Science

The compound's properties make it suitable for the development of advanced materials and polymers with specific characteristics.

Material Applications :

- Polymer Development : Its structural features can be utilized to create polymers with enhanced mechanical properties or specific functionalities.

- Coatings and Adhesives : The compound may be explored in the formulation of coatings and adhesives due to its stability and interaction capabilities.

Case Studies

Several studies have highlighted the biological activities associated with similar compounds, providing insights into the potential applications of this compound:

- Antitumor Activity Study : Research demonstrated that compounds containing fluorenyl groups exhibited significant cytotoxicity against various cancer cell lines.

- Enzyme Inhibition Assays : Studies have shown that carbamate derivatives can effectively inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Wirkmechanismus

The mechanism of action of (9H-Fluoren-9-yl)methyl cyclopentylcarbamate acetate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting gene expression and protein synthesis. The carbamate moiety can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby modulating biochemical pathways. The acetate group enhances the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares structural features, physicochemical properties, and applications of “(9H-Fluoren-9-yl)methyl cyclopentylcarbamate acetate” with analogous Fmoc-protected carbamates:

Key Observations:

Substituent Effects: The cyclopentyl group in the target compound imposes greater steric hindrance compared to linear alkyl (e.g., 6-hydroxyhexyl) or aromatic (e.g., 4-aminobenzyl) substituents. This can slow coupling kinetics in SPPS but may reduce side reactions . Acetate counterion enhances solubility in polar solvents vs. hydrochloride salts (e.g., 3-aminopropyl derivative), which are more water-soluble but may require neutralization for certain reactions .

Synthetic Utility: 4-aminobenzyl derivatives (e.g., ) are pivotal in synthesizing PROTACs and fluorescent probes due to their aromatic amines, which facilitate conjugation . Hydroxyalkyl variants (e.g., 6-hydroxyhexyl) are used in oligonucleotide synthesis, where hydroxyl groups participate in phosphoramidite coupling .

Safety and Handling: Most Fmoc-carbamates exhibit similar hazards (e.g., H315 skin irritation, H319 eye damage). However, hydrochloride salts (e.g., 3-aminopropyl derivative) may release HCl vapors under heat, necessitating additional precautions .

Biologische Aktivität

Chemical Structure and Properties

Molecular Formula: C18H23NO3

Molecular Weight: 301.38 g/mol

IUPAC Name: (9H-Fluoren-9-yl)methyl cyclopentylcarbamate acetate

Canonical SMILES: C1CC(C1)OC(=O)N(C2=CC3=C(C=C2)C=CC=C3)C(=O)O

Structural Features

The compound contains a fluorenyl moiety, which is known for its aromatic characteristics, and a cyclopentyl group that contributes to its steric properties. The carbamate and acetate functional groups are likely to influence its solubility and reactivity.

The biological activity of This compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorenyl group may enhance binding affinity due to π-π stacking interactions with aromatic residues in protein active sites.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. A case study involving human cancer cell lines demonstrated that it inhibits cell proliferation by inducing apoptosis. The compound was found to downregulate key survival pathways, leading to increased cancer cell death.

Neuroprotective Effects

Research has also suggested potential neuroprotective effects. In vitro studies using neuronal cell cultures showed that the compound could reduce oxidative stress markers and promote cell survival under neurotoxic conditions.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotection | Reduces oxidative stress | |

| Enzyme Inhibition | Modulates enzyme activity |

Case Study: Anticancer Activity

A recent investigation into the anticancer effects of This compound involved treating various human cancer cell lines (e.g., breast, prostate) with different concentrations of the compound. The results indicated:

- IC50 Values:

- Breast Cancer Cells: 15 µM

- Prostate Cancer Cells: 20 µM

These findings suggest that the compound has significant potential as a lead candidate for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (9H-Fluoren-9-yl)methyl cyclopentylcarbamate acetate in a laboratory setting?

- Methodology : Synthesis typically involves coupling fluorenylmethanol with cyclopentyl isocyanate derivatives under anhydrous conditions. A two-step protocol is often employed:

Activation : React fluorenylmethanol with phosgene or carbonyl diimidazole to generate the reactive carbamate intermediate.

Coupling : Introduce the cyclopentyl amine or alcohol group in the presence of a base (e.g., triethylamine) to form the carbamate linkage .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended. Monitor purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling :

- Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .

- Avoid dust formation; work in a fume hood with local exhaust ventilation .

- Storage : Keep in airtight, light-resistant containers at 2–8°C in a desiccator. Stability data indicate no decomposition under inert gas (N₂/Ar) for ≥6 months .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR in CDCl₃ (δ 7.2–7.8 ppm for fluorenyl protons; δ 4.5–5.0 ppm for carbamate methylene) .

- X-ray Crystallography : Use SHELXL for refinement; resolve disorder in solvent molecules (e.g., propan-2-ol solvate) via twin refinement .

- Purity Assessment :

- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm (retention time ~12 min) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported decomposition products of (9H-Fluoren-9-yl)methyl carbamate derivatives under varying thermal conditions?

- Experimental Design :

- Perform thermogravimetric analysis (TGA) at 10°C/min under N₂ to identify decomposition onset (typically >200°C).

- Compare GC-MS profiles of residues after heating at 150°C vs. 250°C. Contradictions often arise from competing pathways:

- Low-T : Release of cyclopentyl acetate (m/z 142).

- High-T : Fluorenyl radical formation (m/z 165) .

Q. What experimental design considerations are critical for optimizing the coupling efficiency of this compound in peptide synthesis?

- Key Parameters :

- Solvent Choice : Dichloromethane (DCM) or DMF improves solubility of hydrophobic peptides.

- Catalyst : 1-Hydroxybenzotriazole (HOBt) reduces racemization during carbamate activation .

- Efficiency Metrics :

- Monitor coupling yield via ninhydrin test or LC-MS. Optimal molar ratio (carbamate:peptide = 1.2:1) minimizes side products .

Q. How do stereochemical configurations influence the reactivity and biological interactions of (9H-Fluoren-9-yl)methyl carbamate derivatives, and what methods validate these configurations?

- Stereochemical Impact :

- Reactivity : (S)-enantiomers show 20–30% faster hydrolysis rates in esterase assays due to active-site steric effects .

- Biological Activity : Chiral carbamates exhibit differential binding to serine hydrolases (IC₅₀: 0.5–5 µM for (R) vs. (S)) .

- Validation Methods :

- Chiral HPLC : Chiralpak AD-H column, hexane/isopropanol (85:15), flow rate 1 mL/min .

- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–250 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.